Cas no 863594-67-6 (4-fluoro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide)

4-fluoro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide structure
863594-67-6 structure
商品名:4-fluoro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide
CAS番号:863594-67-6
MF:C18H12FN3O2S2
メガワット:385.43518447876
CID:6332240
PubChem ID:16825188

4-fluoro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide
    • 4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
    • 4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
    • 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
    • AKOS024597068
    • F0695-0038
    • 863594-67-6
    • インチ: 1S/C18H12FN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H
    • InChIKey: YJTSPUOZCBLCMW-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)F)(NC1C=CC(C2=NC3=CC=CN=C3S2)=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 385.03549714g/mol
  • どういたいしつりょう: 385.03549714g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 570
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

4-fluoro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0695-0038-2mg
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
863594-67-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0695-0038-3mg
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
863594-67-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0695-0038-75mg
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
863594-67-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0695-0038-2μmol
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
863594-67-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0695-0038-40mg
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
863594-67-6 90%+
40mg
$140.0 2023-05-17
A2B Chem LLC
BA73304-50mg
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
863594-67-6
50mg
$504.00 2024-04-19
Life Chemicals
F0695-0038-5mg
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
863594-67-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0695-0038-50mg
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
863594-67-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0695-0038-10mg
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
863594-67-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0695-0038-10μmol
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
863594-67-6 90%+
10μl
$69.0 2023-05-17

4-fluoro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide 関連文献

4-fluoro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamideに関する追加情報

Introduction to 4-fluoro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide (CAS No. 863594-67-6)

The compound 4-fluoro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide, identified by its CAS number 863594-67-6, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in therapeutic interventions. The presence of a fluoro group and a sulfonamide moiety enhances its pharmacological profile, making it a promising candidate for further exploration in drug discovery.

Structurally, the compound incorporates a benzene-1-sulfonamide core, which is a well-established pharmacophore in medicinal chemistry. This moiety is known for its ability to modulate biological pathways by interacting with specific target proteins. The integration of a thiazolo[5,4-bpyridin-2-yl}phenyl group further expands its structural diversity, enabling unique interactions with biological targets. This combination of functional groups has been strategically designed to optimize binding affinity and selectivity, which are critical parameters in the development of novel therapeutic agents.

Recent advancements in computational chemistry have facilitated the rational design of such complex molecules. By leveraging molecular modeling techniques, researchers have been able to predict the binding modes of this compound with high precision. These studies suggest that the fluoro group and sulfonamide moiety play crucial roles in stabilizing interactions with biological targets, thereby enhancing its pharmacological efficacy. The thiazolo[5,4-bpyridin-2-yl}phenyl moiety has also been identified as a key determinant of binding affinity, contributing to the compound's potential as a therapeutic agent.

In vitro studies have demonstrated the compound's ability to interact with various biological targets relevant to human health. For instance, preliminary research indicates that it may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and metabolic disorders. The fluoro group has been shown to enhance metabolic stability while maintaining pharmacological activity, making it an attractive feature for drug development. Additionally, the sulfonamide moiety contributes to water solubility, which is essential for formulation and administration purposes.

The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. Advanced methodologies have enabled the efficient construction of its complex framework, ensuring high yield and purity. The incorporation of multiple functional groups without compromising synthetic feasibility underscores the sophistication of modern chemical synthesis techniques. This achievement opens up new avenues for the development of structurally diverse and biologically active molecules.

Current research efforts are focused on optimizing the pharmacological properties of this compound through structure-activity relationship (SAR) studies. By systematically modifying various structural components, researchers aim to enhance its therapeutic index and minimize potential side effects. The thiazolo[5,4-bpyridin-2-yl}phenyl group has emerged as a particularly interesting target for modification due to its significant impact on binding affinity and selectivity.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their incorporation into drug candidates often leads to improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. In the case of 4-fluoro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide, the presence of a fluoro group is expected to contribute to these desirable properties. Furthermore, fluorine atoms can influence metabolic pathways by participating in hydrogen bonding interactions with enzymes involved in drug metabolism.

Future directions in this research include exploring the compound's potential in preclinical studies and clinical trials. Preliminary data suggest that it may offer therapeutic benefits in areas such as oncology and immunology. However, further investigation is required to fully elucidate its mechanism of action and assess its safety profile. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic outcomes.

The development of novel therapeutic agents relies heavily on interdisciplinary collaboration and innovative research approaches. The case of 4-fluoro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide exemplifies how cutting-edge chemical synthesis can be combined with advanced computational modeling to identify promising drug candidates. As research progresses, this compound holds great potential for addressing unmet medical needs and improving patient care.

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